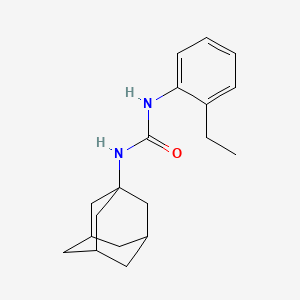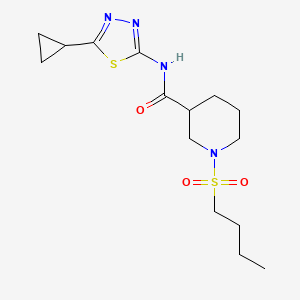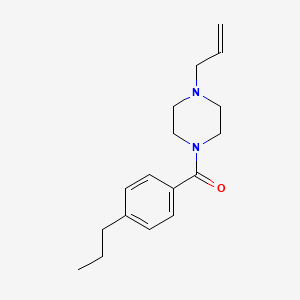
N-1-adamantyl-N'-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-(2-ethylphenyl)urea, also known as AUDA-1, is a synthetic compound that has been widely studied for its potential applications in medical research. AUDA-1 is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. By inhibiting sEH, AUDA-1 can increase the levels of these epoxides, which have been shown to have a variety of beneficial effects on the cardiovascular, renal, and nervous systems.
Wirkmechanismus
N-1-adamantyl-N'-(2-ethylphenyl)urea works by inhibiting the enzyme sEH, which is involved in the metabolism of fatty acid epoxides. These epoxides have been shown to have a variety of beneficial effects on the cardiovascular, renal, and nervous systems. By inhibiting sEH, N-1-adamantyl-N'-(2-ethylphenyl)urea can increase the levels of these epoxides, which can lead to improved cardiovascular function, reduced inflammation, and other beneficial effects.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to have a variety of biochemical and physiological effects in animal models. These include reductions in blood pressure, improvements in vascular function, reductions in inflammation, and improvements in neurological function. N-1-adamantyl-N'-(2-ethylphenyl)urea has also been shown to have protective effects on the kidneys and liver.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-1-adamantyl-N'-(2-ethylphenyl)urea is its potency as an sEH inhibitor. N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to be more potent than other sEH inhibitors, which makes it a valuable tool for studying the effects of sEH inhibition in animal models. However, one limitation of N-1-adamantyl-N'-(2-ethylphenyl)urea is its relatively short half-life, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-1-adamantyl-N'-(2-ethylphenyl)urea. One area of interest is in the development of more stable and bioavailable analogs of N-1-adamantyl-N'-(2-ethylphenyl)urea, which could improve its effectiveness as a therapeutic agent. Other potential directions include the study of N-1-adamantyl-N'-(2-ethylphenyl)urea in combination with other drugs or therapies, and the investigation of its effects on other systems and organs in the body. Overall, N-1-adamantyl-N'-(2-ethylphenyl)urea is a promising compound with many potential applications in medical research.
Synthesemethoden
N-1-adamantyl-N'-(2-ethylphenyl)urea can be synthesized using a variety of methods, but one common approach involves the reaction of 1-adamantylamine with 2-ethylphenyl isocyanate in the presence of a base catalyst. The resulting urea compound can be purified using chromatography techniques to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in medical research. One major area of interest is in the treatment of hypertension, as N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to reduce blood pressure in animal models. Other potential applications include the treatment of inflammation, pain, and neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-16-5-3-4-6-17(16)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMVZIFNYOGSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)


![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)
![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)

![4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5330059.png)
